ADH-1 trifluroacetate

Description

Propriétés

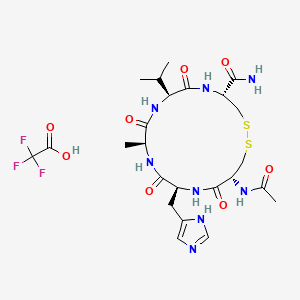

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLOJFSXNMROLS-BMLUHVGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35F3N8O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150444 |

Source

|

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135237-88-5, 229971-81-7 |

Source

|

| Record name | ADH-1 trifluroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 TRIFLUROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Signaling Axis of ADH-1 Trifluoroacetate: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathway of ADH-1 trifluoroacetate, a synthetic cyclic peptide antagonist of N-cadherin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of N-cadherin inhibition and its therapeutic potential.

Introduction to ADH-1 Trifluoroacetate (Exherin)

ADH-1, also known as Exherin, is a selective N-cadherin antagonist.[1] N-cadherin is a calcium-dependent cell-cell adhesion molecule that plays a crucial role in various physiological and pathological processes, including tissue development, cell migration, and tumor progression.[1][2] By competitively inhibiting N-cadherin, ADH-1 disrupts N-cadherin-mediated cell adhesion and downstream signaling pathways, leading to effects such as apoptosis and inhibition of cell migration.[1]

The N-Cadherin Signaling Hub

N-cadherin acts as a central hub for integrating extracellular cues with intracellular signaling cascades. Its cytoplasmic tail interacts with a complex of proteins, most notably the catenins (β-catenin, p120-catenin, and α-catenin), which link N-cadherin to the actin cytoskeleton and other signaling molecules. Disruption of N-cadherin function by ADH-1 initiates a cascade of events that impact cell survival, proliferation, and motility.

Core Signaling Pathways Modulated by ADH-1

The primary mechanism of action of ADH-1 is the disruption of N-cadherin homophilic binding, which in turn modulates several key intracellular signaling pathways.

The β-Catenin Pathway

N-cadherin sequesters β-catenin at the cell membrane, thereby regulating its cytosolic pool and its availability for nuclear translocation. In the canonical Wnt signaling pathway, nuclear β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation and survival, such as c-MYC and Cyclin D1.

By inhibiting N-cadherin, ADH-1 is proposed to disrupt the sequestration of β-catenin at the plasma membrane. This can lead to a decrease in the cytosolic pool of β-catenin available for nuclear translocation, thereby downregulating Wnt/β-catenin signaling.

Rho GTPase Signaling (RhoA and Rac1)

N-cadherin-mediated adhesion is intricately linked to the regulation of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell motility. N-cadherin can activate both RhoA and Rac1. RhoA activation is associated with the formation of stress fibers and focal adhesions, while Rac1 promotes the formation of lamellipodia and membrane ruffles, both of which are critical for cell migration.

ADH-1, by disrupting N-cadherin adhesion, is expected to interfere with the spatial and temporal activation of RhoA and Rac1, leading to alterations in cytoskeletal dynamics and a reduction in cell migration.

Receptor Tyrosine Kinase (RTK) Crosstalk

N-cadherin can physically associate with and stabilize receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), at the cell surface. This interaction enhances the downstream signaling of these receptors, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

ADH-1-mediated inhibition of N-cadherin can lead to the destabilization of these RTKs at the cell surface, thereby attenuating their signaling output. This provides another mechanism by which ADH-1 can exert its anti-proliferative and anti-angiogenic effects.

Quantitative Data Summary

The following table summarizes the quantitative data available on the effects of ADH-1 trifluoroacetate.

| Parameter | Cell Type | Concentration/Dose | Effect | Reference |

| IC50 for neurite outgrowth inhibition | PN1-2 rat cerebral neurons on chick NCAD-expressing 3T3 cells | 323 µM | Selective inhibition of N-cadherin-dependent neurite outgrowth | |

| In vitro signaling inhibition | Various cell cultures | 0.2-2.5 mg/mL | Inhibition of N-cadherin-mediated signaling events | |

| In vivo anti-tumor efficacy | Rats and mice | 50-100 mg/kg i.p. | Anti-tumor efficacy | |

| Apoptosis induction | Pancreatic cancer cells | Concentration-dependent | Induction of apoptosis | |

| Cytotoxicity | Human umbilical vein endothelial cells, PC3, and Tsu-Pr1 cells | ≥ 500 µmol/l | Cytotoxic activity |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Migration Assay (Transwell Assay)

-

Cell Preparation: Culture cells to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.

-

Assay Setup: Use Transwell inserts with an 8 µm pore size. Coat the underside of the membrane with an appropriate extracellular matrix protein (e.g., collagen I) to promote cell migration.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of ADH-1 or a vehicle control. Seed the cells into the upper chamber of the Transwell insert.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 12-24 hours).

-

Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (TUNEL Assay)

-

Cell Treatment: Plate cells on coverslips and treat with varying concentrations of ADH-1 or a vehicle control for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantification: Determine the percentage of TUNEL-positive cells (apoptotic cells) by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei).

Western Blotting for Signaling Proteins

-

Cell Lysis: Treat cells with ADH-1 or a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., phospho-Akt, total Akt, β-catenin, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Signaling Network

The following diagrams illustrate the key signaling pathways affected by ADH-1 trifluoroacetate.

Caption: ADH-1 inhibits N-cadherin, disrupting downstream signaling pathways.

References

The Discovery and Chemical Synthesis of ADH-1 Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1, also known as Exherin, is a synthetic cyclic pentapeptide that has garnered significant interest in the field of oncology. Its targeted mechanism of action, selectively antagonizing N-cadherin, presents a promising avenue for the development of novel cancer therapeutics. N-cadherin, a cell-cell adhesion molecule, is frequently overexpressed in various aggressive tumors, where it plays a crucial role in tumor growth, invasion, and angiogenesis. By disrupting N-cadherin-mediated cell adhesion, ADH-1 has demonstrated potent anti-tumor and anti-angiogenic effects in preclinical and clinical studies. This technical guide provides an in-depth overview of the discovery of ADH-1, a detailed exploration of its chemical synthesis, and a summary of its biological activity and the signaling pathways it modulates.

Discovery and Development

ADH-1 was developed by Adherex Technologies as a first-in-class N-cadherin antagonist.[1] The discovery was rooted in the understanding that the "cadherin switch," a process where cancer cells downregulate E-cadherin and upregulate N-cadherin, is a hallmark of tumor progression and metastasis.[2] This switch is associated with a more invasive and motile phenotype. The core of ADH-1's design is a cyclic pentapeptide with the sequence N-acetyl-Cys-His-Ala-Val-Cys-NH2 (N-Ac-CHAVC-NH2), where the two cysteine residues form a disulfide bridge to create the cyclic structure.[3][4] This structure mimics a conserved motif in the extracellular domain of N-cadherin, allowing it to competitively inhibit N-cadherin-mediated homophilic binding.[5]

Clinical development of ADH-1 has progressed through Phase I and II trials for various solid tumors, including melanoma and ovarian cancer. These studies have shown that ADH-1 is generally well-tolerated and exhibits anti-tumor activity, particularly in patients with N-cadherin-positive tumors.

Chemical Synthesis of ADH-1 Trifluoroacetate

The chemical synthesis of ADH-1 trifluoroacetate is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by cyclization, purification, and formation of the trifluoroacetate salt.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear peptide precursor, N-Ac-C(Trt)-H(Trt)-A-V-C(Trt)-NH2, is assembled on a solid support resin, typically a Rink Amide resin to yield a C-terminal amide upon cleavage. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Table 1: Protecting Groups for Amino Acids in ADH-1 Synthesis

| Amino Acid | Side Chain Protecting Group |

| Cysteine (Cys) | Trityl (Trt) |

| Histidine (His) | Trityl (Trt) |

| Alanine (Ala) | None |

| Valine (Val) | None |

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (Val, Ala, His(Trt), Cys(Trt)).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage from Resin: Cleave the linear peptide from the resin and remove the side-chain protecting groups (Trt) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.

Cyclization

The formation of the intramolecular disulfide bond between the two cysteine residues is a critical step in the synthesis of ADH-1. This is typically achieved through oxidation in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.

Experimental Protocol: Cyclization

-

Dissolution: Dissolve the crude linear peptide in a large volume of a suitable buffer, such as ammonium bicarbonate, at a slightly alkaline pH (around 8-8.5).

-

Oxidation: Allow the solution to stir in the presence of air (air oxidation) or add a mild oxidizing agent like hydrogen peroxide or potassium ferricyanide to facilitate the formation of the disulfide bond.

-

Monitoring: Monitor the progress of the cyclization reaction by High-Performance Liquid Chromatography (HPLC) until the linear peptide is consumed.

-

Quenching: Quench the reaction by acidifying the solution with an acid like acetic acid.

Purification and Trifluoroacetate Salt Formation

The crude cyclic peptide is purified by reversed-phase HPLC (RP-HPLC). The trifluoroacetate salt is typically formed during the purification process when TFA is used as an ion-pairing agent in the mobile phase.

Experimental Protocol: Purification

-

RP-HPLC: Purify the crude cyclic peptide on a C18 column using a gradient of acetonitrile in water, with both solvents containing 0.1% TFA.

-

Fraction Collection: Collect the fractions containing the pure peptide.

-

Lyophilization: Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder of ADH-1 trifluoroacetate.

Table 2: Physicochemical Properties of ADH-1 Trifluoroacetate

| Property | Value |

| Molecular Formula | C24H35F3N8O8S2 |

| Molecular Weight | 684.7 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95% |

| Solubility | Soluble in water and DMSO |

Mechanism of Action and Biological Activity

ADH-1 exerts its biological effects by competitively inhibiting the homophilic binding of N-cadherin on the surface of cancer cells and endothelial cells. This disruption of cell-cell adhesion leads to a cascade of downstream effects, including the induction of apoptosis, inhibition of cell migration and invasion, and disruption of tumor vasculature.

Table 3: Biological Activity of ADH-1

| Assay | Cell Line | Effect | Concentration/Dose |

| Neurite Outgrowth Inhibition | Rat Cerebral Neurons | IC50 = 323 µM | N/A |

| Apoptosis Induction | Pancreatic Cancer Cells | Dose-dependent | 0.1 - 1.0 mg/mL |

| Inhibition of Cell Motility | Pancreatic Cancer Cells | Effective | 0.2 mg/mL |

| In vivo Tumor Growth Inhibition | Pancreatic Cancer Mouse Model | Significant prevention | 50 mg/kg |

Experimental Protocol: N-cadherin-Dependent Cell Adhesion Assay

This assay quantitatively measures the ability of ADH-1 to inhibit N-cadherin-mediated cell-cell adhesion.

-

Cell Culture: Culture cells that express N-cadherin (e.g., BxPC-3 pancreatic cancer cells) to near confluency.

-

Cell Labeling: Label the cells with a fluorescent dye, such as Calcein-AM.

-

Cell Suspension: Prepare a single-cell suspension by treating the cells with a non-enzymatic cell dissociation solution.

-

Pre-incubation with ADH-1: Incubate the cell suspension with varying concentrations of ADH-1 trifluoroacetate for a defined period (e.g., 30 minutes).

-

Adhesion Assay: Plate the pre-incubated cells onto a monolayer of unlabeled N-cadherin-expressing cells or a plate coated with recombinant N-cadherin-Fc chimera.

-

Incubation and Washing: Allow the cells to adhere for a specific time (e.g., 1-2 hours). Gently wash the plate to remove non-adherent cells.

-

Quantification: Quantify the number of adherent fluorescent cells using a fluorescence plate reader or by imaging and cell counting.

-

Data Analysis: Calculate the percentage of adhesion inhibition at each concentration of ADH-1 compared to a vehicle control.

Signaling Pathways and Visualizations

The binding of ADH-1 to N-cadherin disrupts the interaction of N-cadherin with the actin cytoskeleton, which is mediated by catenins (β-catenin and p120-catenin). This disruption can lead to the release of β-catenin into the cytoplasm, affecting Wnt signaling, and can also influence Rho GTPase activity, which regulates cell motility.

Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.

References

- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]

- 2. Adhesive and Signaling Functions of Cadherins and Catenins in Vertebrate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of ADH-1 Trifluoroacetate in Disrupting Cell-Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1 trifluoroacetate, also known as Exherin, is a synthetic cyclic pentapeptide that acts as a competitive antagonist of N-cadherin. N-cadherin, a key cell-cell adhesion molecule, is frequently upregulated in aggressive cancers and plays a pivotal role in tumor progression, metastasis, and angiogenesis. By disrupting N-cadherin-mediated cell-cell adhesion, ADH-1 trifluoroacetate presents a promising therapeutic strategy for a variety of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of ADH-1 trifluoroacetate, its effects on critical signaling pathways, and a summary of preclinical and clinical findings. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are included to support further research and drug development in this area.

Introduction: The Critical Role of N-Cadherin in Cell Adhesion and Cancer

Cell-cell adhesion is a fundamental process in the development and maintenance of multicellular organisms. Cadherins, a family of calcium-dependent transmembrane glycoproteins, are the primary mediators of this process. N-cadherin (Neural-cadherin) is a classical cadherin that plays a crucial role in the nervous system, as well as in other tissues, by facilitating strong intercellular adhesion.[1]

In the context of cancer, the expression of N-cadherin is often associated with a more aggressive and invasive phenotype.[2] Many epithelial tumors undergo a process known as the epithelial-to-mesenchymal transition (EMT), which is characterized by the loss of E-cadherin and the gain of N-cadherin expression. This "cadherin switch" is a hallmark of cancer progression and metastasis, as it endows tumor cells with increased motility and invasive capabilities.[2] N-cadherin is also expressed on endothelial cells and pericytes of tumor blood vessels, contributing to the structural integrity of the tumor vasculature.[3]

ADH-1 trifluoroacetate is a rationally designed small molecule that mimics a conserved sequence in the extracellular domain of N-cadherin, thereby competitively inhibiting its homophilic binding.[4] This disruption of N-cadherin function leads to the breakdown of cell-cell adhesion, induction of apoptosis in tumor and endothelial cells, and disruption of tumor vasculature.

Mechanism of Action of ADH-1 Trifluoroacetate

ADH-1 trifluoroacetate is a cyclic pentapeptide with the sequence N-Ac-CHAVC-NH2. Its primary mechanism of action is the competitive antagonism of N-cadherin. By binding to the extracellular domain of N-cadherin, ADH-1 prevents the homophilic interactions between N-cadherin molecules on adjacent cells. This disruption of the "adhesion zipper" triggers a cascade of intracellular events that ultimately lead to the anti-tumor effects of the compound.

The consequences of N-cadherin inhibition by ADH-1 trifluoroacetate are multifaceted and include:

-

Disruption of Tumor Cell Cohesion: By blocking N-cadherin, ADH-1 weakens the intercellular connections within the tumor mass, potentially leading to increased shedding of tumor cells and a reduction in the primary tumor size.

-

Induction of Apoptosis: The loss of N-cadherin-mediated adhesion signaling can trigger programmed cell death (apoptosis) in both tumor cells and the endothelial cells lining the tumor blood vessels.

-

Vascular Disruption: N-cadherin is essential for the stability of the tumor vasculature. ADH-1-mediated disruption of N-cadherin on endothelial cells and pericytes leads to the breakdown of tumor blood vessels, resulting in reduced blood flow to the tumor and subsequent necrosis.

Impact on Key Signaling Pathways

N-cadherin is not merely a structural component of cell-cell junctions; it is also a critical regulator of intracellular signaling pathways that control cell proliferation, survival, and migration. By disrupting N-cadherin function, ADH-1 trifluoroacetate can modulate these pathways to exert its anti-cancer effects.

Fibroblast Growth Factor Receptor (FGFR) Signaling

N-cadherin has been shown to interact with and stabilize Fibroblast Growth Factor Receptors (FGFRs) at the cell surface. This interaction potentiates FGFR signaling, leading to the activation of downstream pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival. By disrupting the N-cadherin/FGFR complex, ADH-1 can attenuate FGFR signaling, thereby inhibiting tumor growth.

Wnt/β-catenin Signaling

β-catenin is a dual-function protein that acts as a key component of the adherens junction by linking cadherins to the actin cytoskeleton, and as a transcriptional co-activator in the canonical Wnt signaling pathway. N-cadherin can sequester β-catenin at the cell membrane, thereby reducing its availability for nuclear translocation and Wnt target gene transcription. The disruption of N-cadherin by ADH-1 could potentially modulate the cytoplasmic pool of β-catenin, although the precise consequences on Wnt signaling are complex and may be context-dependent.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of ADH-1 trifluoroacetate.

Table 1: In Vitro Cytotoxicity of ADH-1

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | - | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |

| PC3 | Prostate Cancer | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |

| Tsu-Pr1 | Prostate Cancer | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |

Table 2: Pharmacokinetic Parameters of ADH-1 from Phase I Clinical Trial

| Parameter | Value |

| Dose Range | 50 - 1000 mg/m² |

| Mean Initial Half-life (t½α) | 20 minutes |

| Mean Terminal Half-life (t½β) | 2.2 hours |

| Mean Systemic Clearance (CL) | 6.5 L/hr/m² |

| Maximum Concentration (Cmax) | 7 - 148 µg/mL (dose-proportional) |

| Volume of Distribution (Vss) | 14.3 L/m² |

| Urinary Excretion (unchanged) | ~30% of dose |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ADH-1 trifluoroacetate and N-cadherin-mediated cell adhesion.

N-cadherin Mediated Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin.

Materials:

-

96-well tissue culture plates

-

Recombinant N-cadherin-Fc chimera protein

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium

-

Calcein-AM (for fluorescent labeling) or Crystal Violet (for colorimetric detection)

-

Fluorometer or microplate reader

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 10 µg/mL of recombinant N-cadherin-Fc chimera protein in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free cell culture medium.

-

Label the cells with Calcein-AM according to the manufacturer's protocol for fluorescent detection.

-

Adjust the cell concentration to 1 x 10^5 cells/mL.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type.

-

-

Quantification:

-

For fluorescently labeled cells: Add 100 µL of PBS to each well and measure the fluorescence using a fluorometer.

-

For unlabeled cells: Fix the cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, wash, and then solubilize the dye with 10% acetic acid. Measure the absorbance at 595 nm using a microplate reader.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (commercial kits are recommended)

-

Paraformaldehyde (PFA)

-

Permeabilization solution (e.g., Triton X-100 or Proteinase K)

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Sample Preparation:

-

Fix cells or tissue sections with 4% PFA in PBS.

-

Wash with PBS.

-

-

Permeabilization:

-

Incubate the samples in permeabilization solution to allow the labeling enzyme to access the nuclear DNA.

-

-

Labeling:

-

Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) according to the kit manufacturer's instructions.

-

For a positive control, pre-treat a sample with DNase I to induce DNA breaks.

-

For a negative control, incubate a sample with a reaction mixture lacking the TdT enzyme.

-

-

Detection:

-

If using a fluorescently labeled dUTP, the signal can be directly visualized.

-

If using a biotin-labeled dUTP, an additional step with fluorescently labeled streptavidin is required.

-

-

Analysis:

-

Visualize the labeled cells using a fluorescence microscope. Apoptotic nuclei will appear brightly stained.

-

Alternatively, quantify the percentage of apoptotic cells using a flow cytometer.

-

Western Blotting for N-cadherin and Downstream Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer system)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-N-cadherin, anti-phospho-ERK, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size by running them on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Conclusion

ADH-1 trifluoroacetate represents a targeted therapeutic approach that exploits the pivotal role of N-cadherin in cancer progression. By disrupting N-cadherin-mediated cell-cell adhesion, ADH-1 can inhibit tumor growth, induce apoptosis, and disrupt the tumor vasculature. The modulation of key signaling pathways, such as the FGFR and Wnt/β-catenin pathways, further contributes to its anti-neoplastic activity. The preclinical and clinical data, although still emerging, are promising and warrant further investigation of ADH-1 trifluoroacetate as a potential anti-cancer agent, both as a monotherapy and in combination with other treatments. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of N-cadherin biology and the therapeutic potential of its antagonists.

References

The N-Cadherin Inhibitor ADH-1 Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADH-1 trifluoroacetate, also known as Exherin, is a cyclic pentapeptide that acts as a competitive antagonist to N-cadherin, a cell-cell adhesion molecule frequently overexpressed in aggressive cancers. By disrupting N-cadherin-mediated signaling, ADH-1 induces apoptosis in tumor cells and disrupts tumor vasculature. This technical guide provides a comprehensive overview of ADH-1's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to N-Cadherin and its Role in Cancer

N-cadherin is a calcium-dependent transmembrane glycoprotein that plays a crucial role in cell-cell adhesion, migration, and signaling.[1][2] In the context of cancer, an "E-cadherin to N-cadherin switch" is often observed during the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3] Increased N-cadherin expression is associated with tumor progression, metastasis, and poor prognosis in various cancers, including melanoma, pancreatic cancer, and ovarian cancer.[4][5] N-cadherin facilitates tumor cell survival by activating pro-survival signaling pathways and promoting angiogenesis.

ADH-1 Trifluoroacetate: Mechanism of Action

ADH-1 is a synthetic cyclic pentapeptide that competitively inhibits the homophilic binding of N-cadherin. Its primary mechanism of action involves the disruption of N-cadherin-mediated cell adhesion, which in turn leads to two main anti-cancer effects:

-

Induction of Apoptosis: By blocking N-cadherin signaling, ADH-1 disrupts the downstream survival signals, leading to programmed cell death (apoptosis) in N-cadherin-expressing tumor cells.

-

Vascular Disruption: N-cadherin is also expressed on endothelial cells and pericytes of the tumor vasculature. ADH-1's inhibition of N-cadherin disrupts the integrity of these blood vessels, leading to vascular leakage and a reduction in blood supply to the tumor.

Signaling Pathway of N-Cadherin Inhibition by ADH-1

The binding of ADH-1 to the extracellular domain of N-cadherin prevents the formation of adherens junctions. This disruption inhibits downstream signaling cascades that are normally activated by N-cadherin engagement. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and nanoscale evaluation of N-cadherin expression in invasive bladder cancer cells under control conditions or GW501516 exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADH-1 suppresses N-cadherin-dependent pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical and Physiological Actions of ADH-1 Trifluoroacetate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ADH-1 trifluoroacetate, a targeted anti-cancer agent. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and explores the implications of its formulation as a trifluoroacetate salt.

Introduction

ADH-1, also known as Exherin, is a synthetic, cyclic pentapeptide designed as a specific antagonist of N-cadherin (CD325), a cell-surface transmembrane glycoprotein.[1][2] N-cadherin is a member of the cadherin superfamily of proteins responsible for calcium-mediated cell-cell adhesion and signaling.[1] In many aggressive cancers, a "cadherin switch" occurs, where the expression of E-cadherin is downregulated and N-cadherin is upregulated. This switch is associated with increased tumor cell motility, invasion, and metastasis, making N-cadherin a compelling therapeutic target.[3][4]

ADH-1 acts as a vascular-targeting agent with both antineoplastic and antiangiogenic properties. It is typically prepared and used as a trifluoroacetate salt, a consequence of its purification by high-performance liquid chromatography (HPLC). While often considered an inert counterion, emerging research suggests trifluoroacetate may possess its own bioactivity, a factor that researchers should consider.

Core Mechanism of Action

The anti-cancer effects of ADH-1 are rooted in its high specificity for N-cadherin, leading to two primary outcomes: induction of apoptosis and disruption of tumor vasculature (angiolysis).

Primary Target: N-Cadherin Antagonism

ADH-1 selectively and competitively binds to N-cadherin, physically obstructing the homophilic binding between N-cadherin molecules on adjacent cells. This action disrupts the integrity of N-cadherin-dependent cell-cell junctions, which are crucial for the survival of both tumor cells and the endothelial cells forming tumor blood vessels. The interaction involves the Ala fragment of the ADH-1 molecule binding with the Trp2 residue of N-cadherin's binding site.

Downstream Physiological Effects

By blocking N-cadherin, ADH-1 initiates a cascade of downstream events:

-

Disruption of Survival Signaling: N-cadherin adhesion provides pro-survival signals to cells. By inhibiting this, ADH-1 effectively disrupts these crucial cadherin-regulated pathways, making the cells susceptible to programmed cell death.

-

Induction of Apoptosis: In both tumor cells and endothelial cells that express N-cadherin, its inhibition by ADH-1 leads to the induction of apoptosis. This effect has been shown to be concentration-dependent and mediated through pathways involving caspase-3.

-

Tumor Angiolysis: ADH-1 disrupts the structure of established tumor blood vessels. This is achieved by breaking the N-cadherin-mediated connections between endothelial cells or by inducing apoptosis in tumor cells that have integrated into the vessel wall, a phenomenon known as "mosaicism." This leads to vascular leakage, hemorrhage, and a breakdown of the tumor's blood supply.

-

Increased Vascular Permeability: Systemic administration of ADH-1 has been shown to increase the permeability of tumor vasculature. This effect can enhance the delivery of co-administered chemotherapeutic agents into the tumor microenvironment.

Biochemical Actions and Signaling Pathway Modulation

ADH-1's antagonism of N-cadherin has profound effects on cellular behavior and intracellular signaling, primarily by inhibiting pathways that promote survival and metastasis.

Inhibition of Cell Migration and Invasion

In pancreatic cancer models, collagen I was shown to increase N-cadherin expression, which in turn promoted cell scattering and migration. ADH-1 effectively prevented these migratory behaviors without inhibiting the upregulation of N-cadherin itself, indicating its action is at the level of function, not expression.

Modulation of the PI3K/AKT Pathway

The impact of ADH-1 on signaling can be context-dependent. In studies with melanoma xenografts, systemic ADH-1 administration led to an increased activation of the PI3K-AKT pathway in A375 tumors but not in DM443 tumors. This differential activation highlights that the downstream consequences of N-cadherin antagonism may vary between tumor types, potentially influencing therapeutic outcomes.

Synergy with Chemotherapy

By increasing vascular permeability, ADH-1 can improve the delivery and efficacy of other anti-cancer drugs. In melanoma models, combining ADH-1 with the alkylating agent melphalan significantly enhanced anti-tumor response, an effect associated with increased DNA adduct formation and tumor cell apoptosis. The effect was reported to be equivalent to using a 30-fold higher dose of melphalan alone.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on ADH-1.

Table 1: In Vitro Quantitative Data

| Parameter | Value | Cell/System | Description | Citation |

|---|---|---|---|---|

| IC₅₀ | 323 µM | Rat cerebral neurons | Inhibition of N-cadherin-dependent neurite outgrowth. | |

| Effective Concentration | 0.2 - 2.5 mg/mL | Cell cultures | Inhibition of N-cadherin-mediated signaling events. | |

| Apoptosis Induction | 0 - 1.0 mg/mL | Pancreatic cancer cells | Dose-dependent induction of apoptosis. |

| Cytotoxicity | ≥ 500 µM | HUVEC, PC3, Tsu-Pr1 cells | Concentration at which cytotoxic activity was detected. | |

Table 2: In Vivo & Clinical Quantitative Data

| Parameter | Value | Model/Population | Description | Citation |

|---|---|---|---|---|

| Anti-tumor Efficacy | 50 - 100 mg/kg i.p. | Rats and mice | Dose range exhibiting anti-tumor effects in vivo. | |

| Pancreatic Cancer Model | 50 mg/kg i.p. (daily) | Orthotopic mouse model | Dose used to significantly reduce tumor growth and metastasis. |

| Phase I Clinical Trial | 50 - 1000 mg/m² | Patients with advanced solid tumors | Dose range administered; Maximum Tolerated Dose (MTD) was not reached. | |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the actions of ADH-1.

Orthotopic Pancreatic Cancer Mouse Model

This protocol is used to assess the in vivo efficacy of ADH-1 on tumor growth and metastasis.

-

Cell Preparation: N-cadherin overexpressing pancreatic cancer cells (e.g., BxPC-3) engineered to express luciferase are cultured and harvested. A single-cell suspension is prepared.

-

Orthotopic Injection: Anesthetized athymic nude mice receive a direct injection of the cell suspension (e.g., 50,000 cells in 40 µL) into the pancreas.

-

Tumor Growth & Randomization: Tumor establishment and growth are monitored via in vivo bioluminescence imaging after intraperitoneal (i.p.) injection of D-Luciferin. Once tumors are established (e.g., day 10), mice are randomized into control and treatment groups.

-

Treatment: The treatment group receives daily i.p. injections of ADH-1 (e.g., 50 mg/kg in PBS) for a specified duration (e.g., 5 days/week for 4 weeks). The control group receives vehicle injections.

-

Monitoring & Endpoint Analysis: Tumor growth is monitored regularly with bioluminescence. At the end of the study, mice are euthanized, and primary tumors and organs such as the lungs and liver are harvested for histological analysis (H&E staining) to assess for micrometastases.

In Vitro Apoptosis and Migration Assays

-

Apoptosis Assays: To quantify ADH-1-induced apoptosis, pancreatic cancer cells are treated with varying concentrations of ADH-1 (e.g., 0-1.0 mg/mL). Apoptosis is then measured using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation and by Western blotting to detect the cleavage and activation of caspase-3.

-

Cell Migration/Scattering Assay: To assess the effect on cell motility, cancer cells are seeded on plates coated with an extracellular matrix protein like collagen I. The cells are treated with ADH-1, and their ability to scatter and migrate is observed and quantified using microscopy over time.

Vascular Permeability Assay (Evans Blue Method)

This in vivo assay measures changes in blood vessel permeability.

-

Tumor-bearing animals (e.g., rats with melanoma xenografts) are systemically administered either ADH-1 or a saline control.

-

After a set time, Evans blue dye, which binds tightly to serum albumin, is infused intravenously.

-

The dye circulates and extravasates into tissues where vascular permeability is high.

-

After a circulation period, animals are euthanized, and tumors are excised.

-

The amount of Evans blue dye in the tumor tissue is extracted and quantified spectrophotometrically to determine the degree of vascular leakage.

The Role of the Trifluoroacetate Counterion

ADH-1 is synthesized and purified using methods that result in the final product being a trifluoroacetate (TFA) salt. For many years, TFA was considered biologically inert. However, recent studies challenge this assumption and have important implications for research involving synthetic peptides.

-

Potential Bioactivity: Studies have shown that TFA can act as an allosteric modulator of the glycine receptor and does not affect GABA-A or 5-HT3 receptors. Other work has demonstrated that TFA can activate peroxisome proliferator-activated receptor-alpha (PPAR-alpha), leading to a reduction in plasma lipid levels in mice. Calcium trifluoroacetate has also been reported to have anti-angiogenic properties.

-

Experimental Considerations: Given this emerging evidence, researchers should be cautious. The observed biological effects of an "ADH-1 trifluoroacetate" formulation could, in theory, be a combination of the peptide's action and the counterion's action. It is advisable to include experimental controls, such as the TFA salt of a scrambled, inactive peptide or sodium trifluoroacetate, to delineate the specific effects of the ADH-1 peptide from any potential confounding effects of the TFA counterion.

Conclusion

ADH-1 trifluoroacetate is a potent and selective N-cadherin antagonist with a compelling dual mechanism of anti-cancer activity: the direct induction of apoptosis in N-cadherin-expressing cells and the disruption of tumor vasculature. Its ability to increase vascular permeability suggests significant potential for use in combination therapies to enhance the delivery and efficacy of conventional chemotherapeutic agents. Quantitative preclinical and clinical data have established its activity and favorable safety profile. For professionals in drug development and cancer research, ADH-1 represents a validated targeted agent. However, a thorough understanding of its actions requires careful consideration of its formulation, including the potential bioactivity of the trifluoroacetate counterion, to ensure robust and accurate experimental design.

References

- 1. Adh-1 | C22H34N8O6S2 | CID 9916058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ADH-1 - Wikipedia [en.wikipedia.org]

- 3. ADH1, an N-cadherin inhibitor, evaluated in preclinical models of angiogenesis and androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Structure of ADH-1 Trifluoroacetate

This technical guide provides a comprehensive overview of ADH-1 trifluoroacetate, a cyclic pentapeptide antagonist of N-cadherin. The document details its chemical structure, mechanism of action, relevant quantitative data, and key experimental protocols, designed to support research and development efforts in oncology and vascular biology.

Core Structure and Chemical Identity

ADH-1 is a synthetic, cyclic pentapeptide designed to mimic a conserved sequence within the N-cadherin extracellular domain.[1] The core peptide structure is N-acetyl-L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-cysteinamide. A disulfide bond between the two cysteine residues (Cys1 and Cys5) creates the cyclic conformation essential for its biological activity.[2] The compound is typically supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion for purified peptides prepared by solid-phase synthesis using trifluoroacetic acid.[3][4]

The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid (TFA), a strong acid used extensively in peptide synthesis for the cleavage of protecting groups.[5] While generally considered an inactive counter-ion, its presence is an important feature of the compound's formulation.

Physicochemical and Biological Properties

Quantitative data for ADH-1 trifluoroacetate is summarized below. The data is compiled from various sources, including biochemical assays and studies on radiolabeled analogs.

Table 1: Physicochemical Properties of ADH-1 and its Trifluoroacetate Salt

| Property | Value | Source |

| ADH-1 (Peptide) | ||

| Molecular Formula | C₂₂H₃₄N₈O₆S₂ | |

| Molar Mass | 570.68 g·mol⁻¹ | |

| Sequence | Ac-CHAVC-NH₂ (disulfide C1-C5) | |

| ADH-1 Trifluoroacetate | ||

| Molecular Formula | C₂₄H₃₅F₃N₈O₈S₂ | |

| Molar Mass | 684.7 g·mol⁻¹ | |

| Appearance | White to off-white powder | |

| Purity | ≥95% (HPLC) | |

| Storage Temperature | −20°C |

Table 2: Biological and Pharmacokinetic Data

| Parameter | Value | Description | Source |

| Bioactivity | |||

| IC₅₀ | 323 µM | Inhibition of N-cadherin-dependent neurite outgrowth. | |

| In Vivo Efficacy Dose | 50-100 mg/kg (i.p.) | Effective dose range in rat and mouse tumor models. | |

| Pharmacokinetics | (Data from [¹⁸F]AlF-NOTA-ADH-1 analog) | ||

| Partition Coefficient (logP) | -2.45 ± 0.09 | Indicates the compound is hydrophilic. | |

| Blood Clearance | Rapid | 18.8% ID/g at 2 min, decreasing to 1.0% ID/g at 120 min. | |

| Primary Excretion Routes | Urinary & Hepatobiliary | Based on biodistribution in the kidney and intestines. |

Mechanism of Action and Associated Signaling Pathways

ADH-1 functions as a competitive antagonist of N-cadherin, a transmembrane glycoprotein crucial for cell-cell adhesion. By binding to N-cadherin, ADH-1 disrupts homophilic interactions between cells, thereby interfering with downstream signaling pathways that regulate cell survival, proliferation, and migration. N-cadherin is often overexpressed in aggressive tumors and their associated vasculature, making it a viable therapeutic target.

The disruption of N-cadherin function by ADH-1 impacts several key signaling cascades.

References

- 1. ADH-1 - Wikipedia [en.wikipedia.org]

- 2. ADH-1 - Cayman Chemical [bioscience.co.uk]

- 3. ADH-1 trifluroacetate | C24H35F3N8O8S2 | CID 24203776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Target Specificity and Validation of ADH-1 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1 trifluoroacetate, also known as Exherin, is a cyclic pentapeptide antagonist of N-cadherin (CDH2), a cell-cell adhesion molecule frequently overexpressed in aggressive cancers. This technical guide provides a comprehensive overview of the target specificity of ADH-1, its mechanism of action, and the experimental validation of its interaction with N-cadherin. Detailed methodologies for key validation assays are presented, along with a summary of quantitative data from preclinical and clinical studies. Furthermore, this guide illustrates the critical signaling pathways modulated by the ADH-1-N-cadherin interaction through detailed diagrams, offering a thorough resource for researchers in oncology and drug development.

Introduction

N-cadherin is a calcium-dependent transmembrane glycoprotein that plays a crucial role in homophilic cell-cell adhesion.[1] In the context of cancer, an "E-cadherin to N-cadherin switch" is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] The upregulation of N-cadherin is associated with enhanced tumor growth, invasion, metastasis, and angiogenesis.[1]

ADH-1 is a synthetic peptide designed to mimic a conserved sequence within the N-cadherin extracellular domain, thereby competitively inhibiting N-cadherin-mediated cell adhesion.[1] Its trifluoroacetate salt form is the subject of this guide. By disrupting N-cadherin function, ADH-1 has been shown to induce apoptosis in tumor cells and disrupt tumor vasculature.[2] This guide will delve into the specifics of how this targeting is validated and the downstream consequences of N-cadherin inhibition by ADH-1.

Target Specificity and Mechanism of Action

The primary molecular target of ADH-1 is N-cadherin. Its specificity is derived from its peptide sequence, which competitively binds to the extracellular domain of N-cadherin, disrupting the homophilic interactions between cancer cells and between cancer cells and the surrounding stromal cells.

The anti-cancer effects of ADH-1 are believed to be twofold:

-

Direct Anti-tumor Activity: By blocking N-cadherin signaling, ADH-1 can disrupt cell survival signals, leading to apoptosis of cancer cells.

-

Anti-vascular Effects: ADH-1 can also target N-cadherin expressed on endothelial cells and pericytes within the tumor vasculature, leading to vascular disruption and inhibition of angiogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ADH-1 trifluoroacetate.

Table 1: Preclinical Efficacy of ADH-1

| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |

| IC50 (Neurite Outgrowth) | PN1-2 rat cerebral neurons | 323 µM | Selective inhibition of NCAD-dependent neurite outgrowth | |

| Apoptosis Induction | Pancreatic cancer cells | 0.1 - 1.0 mg/mL | Dose-dependent induction of apoptosis | |

| Inhibition of Cell Motility | Pancreatic cancer cells | 0.2 mg/mL | Prevention of N-cadherin-induced cell motility | |

| In vivo Tumor Growth | Mouse model of pancreatic cancer | 50 mg/kg/day (i.p.) | Significant prevention of tumor growth and metastasis | |

| Cytotoxic Activity | HUVEC, PC3, Tsu-Pr1 cells | ≥ 500 µmol/l | Cytotoxic effects observed |

Table 2: Clinical Trial Data for ADH-1

| Trial Phase | Number of Patients | Tumor Types | Doses Administered | Key Findings | Reference |

| Phase I | 46 | Advanced solid tumors | 50 mg/m² to 1000 mg/m² | Well-tolerated, MTD not reached, modest anti-tumor effect in N-cadherin positive tumors. | |

| Phase II (with Melphalan) | 45 | Advanced extremity melanoma | 4,000 mg (systemic) | Combination was well-tolerated. Overall response rate of 60%. |

Experimental Protocols for Target Validation

Detailed methodologies for key experiments to validate the target specificity and functional effects of ADH-1 are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate ADH-1-N-cadherin Interaction

This protocol describes how to demonstrate the interaction between ADH-1 and N-cadherin in a cellular context.

Materials:

-

N-cadherin expressing cells (e.g., MDA-MB-231, BxPC-3)

-

ADH-1 trifluoroacetate

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-N-cadherin antibody (for immunoprecipitation)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-ADH-1 antibody (or a tagged version of ADH-1 and corresponding antibody)

Protocol:

-

Cell Culture and Treatment: Culture N-cadherin expressing cells to 80-90% confluency. Treat cells with ADH-1 trifluoroacetate at a desired concentration (e.g., 100 µM) for a specified time (e.g., 4 hours). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-N-cadherin antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ADH-1 (or the tag).

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol details how to quantify the binding affinity (KD) of ADH-1 to purified N-cadherin.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human N-cadherin protein

-

ADH-1 trifluoroacetate

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Activation reagents (EDC and NHS)

-

Blocking agent (ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.0)

Protocol:

-

Chip Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.

-

Ligand Immobilization: Inject the recombinant N-cadherin protein over the activated surface to achieve the desired immobilization level.

-

Blocking: Inject ethanolamine-HCl to block any remaining active sites on the surface.

-

Analyte Binding: Inject a series of concentrations of ADH-1 trifluoroacetate over the immobilized N-cadherin surface.

-

Dissociation: Flow running buffer over the chip to monitor the dissociation of ADH-1.

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines how to assess the effect of ADH-1 on N-cadherin-dependent cell migration.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

-

N-cadherin expressing cells

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

ADH-1 trifluoroacetate

-

Cell stain (e.g., crystal violet)

Protocol:

-

Cell Preparation: Starve the cells in serum-free medium for 24 hours.

-

Chamber Setup: Add medium with a chemoattractant to the lower chamber of the Boyden apparatus.

-

Cell Seeding: Resuspend the starved cells in serum-free medium with or without different concentrations of ADH-1 trifluoroacetate and seed them into the upper chamber (the insert).

-

Incubation: Incubate the chambers at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Signaling Pathways and Experimental Workflows

The interaction of ADH-1 with N-cadherin disrupts several downstream signaling pathways that are critical for cancer progression.

N-cadherin Signaling Pathways

N-cadherin engagement activates multiple signaling cascades, including the MAPK/ERK, PI3K/AKT, and Wnt/β-catenin pathways, which promote cell proliferation, survival, and migration.

Caption: N-cadherin signaling network in cancer cells.

Mechanism of ADH-1 Action

ADH-1 competitively inhibits N-cadherin homophilic binding, leading to the disruption of downstream signaling and induction of apoptosis.

References

Initial Studies on the Anti-Tumor Activity of ADH-1 Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADH-1 trifluoroacetate, also known as Exherin, is a synthetic, cyclic pentapeptide that has emerged as a promising agent in oncology research. Its primary mechanism of action is the targeted inhibition of N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various aggressive cancers. N-cadherin plays a pivotal role in tumor progression, including processes such as cell migration, invasion, and angiogenesis. This technical guide provides an in-depth overview of the initial preclinical studies investigating the anti-tumor activity of ADH-1 trifluoroacetate, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

ADH-1 selectively and competitively binds to N-cadherin, disrupting N-cadherin-mediated cell adhesion. This disruption is thought to exert its anti-tumor effects through two main mechanisms:

-

Induction of Apoptosis: By interfering with N-cadherin signaling, which is crucial for cell survival signals, ADH-1 can induce programmed cell death in cancer cells.

-

Vascular Disruption: N-cadherin is also expressed on endothelial cells and pericytes within the tumor vasculature. ADH-1 can disrupt the integrity of these tumor blood vessels, leading to vascular damage and inhibition of tumor growth.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on ADH-1 trifluoroacetate.

Table 1: In Vitro Anti-Tumor Activity of ADH-1 Trifluoroacetate

| Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |

| Prostate Cancer | PC3, Tsu-Pr1 | Cytotoxicity Assay | Cell Viability | Cytotoxic activity observed | [1] |

| Pancreatic Cancer | BxPC-3, Capan-1 | Apoptosis Assay (TUNEL, Caspase-3 immunoblot) | Apoptosis Induction | Concentration-dependent increase in apoptosis | [2] |

| Pancreatic Cancer | N-cadherin overexpressing BxPC-3 | Cell Motility Assay | Inhibition of Cell Motility | Highly effective at preventing cell motility | [3] |

| Ovarian Cancer | SKOV-3 | WST-1 Cell Proliferation Assay | Synergistic Cytotoxicity (with Paclitaxel) | Strong synergistic effect (Combination Index <1) | [4] |

Table 2: In Vivo Anti-Tumor Activity of ADH-1 Trifluoroacetate

| Cancer Type | Animal Model | Treatment | Key Findings | Citation |

| Pancreatic Cancer | Orthotopic mouse model (N-cadherin overexpressing BxPC-3 cells) | ADH-1 (50 mg/kg) | Significant reduction in tumor growth and lung metastasis | [3] |

| Ovarian Cancer | A2780 xenograft model | ADH-1 (100 mg/kg, bid, IP, 21 days) | -13% Tumor Growth Delay (TGD) (not significant) | |

| Ovarian Cancer | A2780 xenograft model | ADH-1 (100 mg/kg) + Paclitaxel | 161% TGD (p<0.0016 vs. control); 5 durable Complete Responders (CR) | |

| Melanoma | Xenograft model | ADH-1 + Melphalan | Significant reduction in tumor growth |

Experimental Protocols

In Vitro Assays

Cell Viability / Cytotoxicity Assay (General Protocol)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ADH-1 trifluoroacetate (e.g., 0.1, 1, 10, 100, 500 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Assay: Perform a cell viability assay such as MTT, MTS, or WST-1 according to the manufacturer's instructions. This typically involves adding the reagent to the wells and incubating for a few hours.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (TUNEL)

-

Cell Culture and Treatment: Culture cells on coverslips and treat with ADH-1 trifluoroacetate at various concentrations for a defined period.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit to detect DNA fragmentation, a hallmark of apoptosis.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of stained cells relative to the total number of cells.

In Vivo Studies

Orthotopic Pancreatic Cancer Mouse Model

-

Cell Preparation: Harvest N-cadherin overexpressing BxPC-3 human pancreatic cancer cells.

-

Orthotopic Injection: Surgically implant the cancer cells into the pancreas of immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors are established, administer ADH-1 trifluoroacetate (e.g., 50 mg/kg, intraperitoneally) on a predetermined schedule. A control group receives a vehicle solution.

-

Tumor Monitoring: Monitor tumor growth and metastasis over time using methods such as bioluminescence imaging or calipers.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors and any metastatic lesions for weighing and further histological or molecular analysis.

Ovarian Cancer Xenograft Model

-

Cell Implantation: Subcutaneously inject A2780 human ovarian cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Regimen:

-

ADH-1 Monotherapy: Administer ADH-1 trifluoroacetate (100 mg/kg) intraperitoneally twice daily for 21 days.

-

Combination Therapy: Administer ADH-1 as above, in combination with paclitaxel (administered intravenously on a specified schedule).

-

Control Groups: Include groups receiving vehicle, paclitaxel alone.

-

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Data Analysis: Calculate the Tumor Growth Delay (TGD) and assess the number of complete and partial responses in each treatment group.

Signaling Pathways and Experimental Workflows

N-Cadherin Signaling Pathway and Inhibition by ADH-1

N-cadherin, upon binding to another N-cadherin molecule on an adjacent cell, initiates a cascade of intracellular signals that are crucial for cell survival, proliferation, and migration. ADH-1, by blocking this initial binding, disrupts these downstream pathways.

Caption: N-Cadherin signaling cascade and its inhibition by ADH-1.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of ADH-1 trifluoroacetate.

Caption: Workflow for a preclinical in vivo xenograft study.

Conclusion

The initial preclinical studies on ADH-1 trifluoroacetate provide compelling evidence for its anti-tumor activity across a range of cancer types, including pancreatic, ovarian, and melanoma. Its mechanism of action, centered on the inhibition of N-cadherin, leads to the induction of apoptosis in tumor cells and disruption of the tumor vasculature. The synergistic effects observed when ADH-1 is combined with conventional chemotherapy agents like paclitaxel highlight its potential to enhance existing treatment regimens. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Function of Trifluoroacetate Salt in ADH-1 Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1, also known as Exherin, is a cyclic pentapeptide antagonist of N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers. By disrupting N-cadherin-mediated signaling, ADH-1 induces apoptosis and inhibits tumor cell migration and invasion, making it a promising candidate for cancer therapy. This technical guide delves into the critical but often overlooked role of the trifluoroacetate (TFA) salt in the formulation of ADH-1. We will explore the origins of TFA in peptide synthesis, its impact on the physicochemical properties of ADH-1, and the potential biological implications for its use in research and clinical settings. This document will also provide detailed experimental protocols for assays relevant to ADH-1's mechanism of action and summarize key quantitative data from preclinical and clinical studies.

Introduction to ADH-1 and N-cadherin

ADH-1 is a synthetic peptide that competitively inhibits the homophilic binding of N-cadherin.[1][2] N-cadherin is a transmembrane glycoprotein crucial for tissue development and cell-cell adhesion.[1] In the context of cancer, an "E-cadherin to N-cadherin switch" is often observed, where cancer cells lose E-cadherin expression and upregulate N-cadherin.[1] This switch is associated with increased tumor cell motility, invasion, and metastasis.[1] ADH-1's therapeutic potential lies in its ability to target N-cadherin-expressing tumor cells and the tumor vasculature, leading to apoptosis and disruption of tumor integrity.

The Role of Trifluoroacetate (TFA) in Peptide Formulations

Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like ADH-1. It is employed in the final cleavage step to release the synthesized peptide from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Consequently, the final lyophilized peptide product is often isolated as a trifluoroacetate salt.

While TFA is a useful tool in peptide chemistry, its presence in the final formulation is a critical consideration for drug development. The trifluoroacetate counter-ion can influence several properties of the peptide, including:

-

Biological Activity: Residual TFA has been reported to have biological effects in some cellular assays, potentially confounding experimental results. These effects can range from cytotoxicity to altered cell growth, depending on the cell type and TFA concentration.

-

Regulatory Considerations: For therapeutic use, the presence of TFA is scrutinized by regulatory agencies due to potential toxicity. While some TFA salts of peptides have been approved for clinical use, it is often preferable to exchange it for a more biocompatible counter-ion like acetate or hydrochloride during later stages of drug development.

Given that ADH-1 has been through Phase I and II clinical trials, it is highly probable that the trifluoroacetate salt form was either deemed safe at the administered concentrations or was exchanged for a different salt in the final clinical formulation. However, for preclinical research and initial development, the TFA salt of ADH-1 is widely used.

Physicochemical Properties and Formulation Considerations

While specific data on the physicochemical properties of the ADH-1 trifluoroacetate salt are not extensively published, general principles of peptide formulation apply. The choice of salt can influence solubility, which is a critical parameter for achieving the desired concentration in a parenteral formulation. The stability of the peptide, both in solid-state and in solution, is also paramount to ensure consistent dosing and prevent the formation of degradation products that could be immunogenic or inactive.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADH-1's activity and pharmacokinetics, compiled from various preclinical and clinical studies.

Table 1: In Vitro Activity of ADH-1

| Parameter | Cell Line | Assay | Value | Reference |

| Apoptosis Induction | Pancreatic Cancer Cells | TUNEL Assay | Dose-dependent increase | |

| Inhibition of Cell Motility | N-cadherin overexpressing BxPC-3 cells | Transwell Assay | Significant reduction at 0.2 mg/mL | |

| IC50 (Cell Viability) | Not Specified | MTT Assay | Varies by cell line and exposure time |

Table 2: Pharmacokinetic Parameters of ADH-1 in Humans (Phase I Clinical Trial)

| Parameter | Value | Unit | Reference |

| Doses Administered | 50 - 1000 | mg/m² | |

| Plasma Half-life (α phase) | Not Specified | min | |

| Plasma Half-life (β phase) | Not Specified | min | |

| Clearance | Not Specified | L/h/m² | |

| Volume of Distribution | Not Specified | L/m² |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of ADH-1.

N-cadherin-Dependent Cell Scattering Assay

This assay assesses the ability of ADH-1 to inhibit the scattering of epithelial cells, a process dependent on the disruption of cell-cell adhesions.

Protocol:

-

Cell Culture: Plate epithelial cells (e.g., MDCK) at a density that allows for the formation of compact colonies.

-

Treatment: Once colonies are formed, treat the cells with a scattering agent (e.g., Hepatocyte Growth Factor, HGF) in the presence or absence of varying concentrations of ADH-1.

-

Imaging: Acquire phase-contrast images of the cell colonies at regular time intervals (e.g., every 30 minutes) for a period of 12-24 hours using a live-cell imaging system.

-

Analysis: Quantify cell scattering by measuring the change in the area of the cell colonies or the distance between individual cells over time.

Transwell Cell Motility/Invasion Assay

This assay measures the ability of ADH-1 to inhibit the migration of cancer cells through a porous membrane.

Protocol:

-